molecular formula C9H13NO2 B587887 (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 CAS No. 1246832-96-1

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3

Cat. No.: B587887
CAS No.: 1246832-96-1
M. Wt: 170.226
InChI Key: WBPLDHMXQALQAT-FIBGUPNXSA-N
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Description

“(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3” (CAS 759-51-3, RN 1246832-96-1) is a deuterated ethyl ester featuring a cyano group and a methyl substituent on a pentenoic acid backbone. The compound exists as a mixture of E (trans) and Z (cis) geometric isomers due to the double bond at the 2-position. Its deuterated form (denoted by "-d3") replaces three hydrogen atoms with deuterium, likely on the ethyl ester group, enhancing its utility in metabolic and pharmacokinetic studies via isotopic labeling .

This compound serves as a critical intermediate in synthesizing Ethosuximide, an anticonvulsant drug used to treat absence seizures. The deuterated variant is particularly valued in pharmaceutical research for tracking metabolic pathways and improving drug stability without altering its biochemical activity . Its molecular formula is C₉H₁₀D₃NO₂, with an average mass of approximately 170.11 g/mol (monoisotopic mass: 170.12 g/mol) .

Properties

IUPAC Name

ethyl 2-cyano-5,5,5-trideuterio-3-methylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h4-5H2,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPLDHMXQALQAT-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC(=C(C#N)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-pentenoic acid and ethyl alcohol.

    Deuterium Labeling: The deuterium atoms are introduced through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium.

    Esterification: The carboxylic acid group of 3-methyl-2-pentenoic acid is esterified with ethyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source like sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for deuterium exchange and esterification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides using reagents like alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding acids or ketones.

    Reduction: Amines.

    Substitution: Different esters or amides.

Scientific Research Applications

(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.

    Biology: The deuterium labeling allows for tracing metabolic pathways and studying enzyme-catalyzed reactions.

    Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 involves its interaction with various molecular targets and pathways:

    Molecular Targets: The cyano group can interact with nucleophiles, while the ester group can undergo hydrolysis.

    Pathways Involved: The compound can participate in nucleophilic addition and substitution reactions, as well as oxidation and reduction processes.

Comparison with Similar Compounds

Ethyl Benzylidenecyanoacetate (CAS 2169-69-9)

  • Molecular Formula: C₁₂H₁₁NO₂
  • Substituents : Phenyl group at the 3-position.
  • Key Features : The phenyl substituent introduces aromaticity, increasing steric bulk and electronic conjugation compared to the methyl group in the target compound. This enhances UV absorption properties, making it useful in organic synthesis and materials science .
  • Applications : Primarily employed as a precursor in heterocyclic chemistry and dye synthesis .

Ethyl 3-(Methylamino)-2-butenoate (CAS 21759-70-6)

  • Molecular Formula: C₇H₁₁NO₂
  • Substituents: Methylamino group at the 3-position.
  • This compound is a key intermediate in synthesizing β-enamino esters for drug discovery .
  • Applications : Used in the preparation of antimalarial and antiviral agents .

Ethyl 2-Cyano-3-ethoxyacrylate (CAS 109-65-9)

  • Molecular Formula: C₈H₁₁NO₄
  • Substituents : Ethoxy group at the 3-position.
  • Key Features: The ethoxy group enhances electron-withdrawing effects, stabilizing the α,β-unsaturated system. This compound is highly reactive in Knoevenagel condensations, forming polyfunctionalized alkenes .
  • Applications : Widely used in agrochemical and polymer synthesis .

Ethyl 2-Cyano-3-phenyl-2-butenoate (CAS N/A)

  • Molecular Formula: C₁₃H₁₃NO₂
  • Substituents : Phenyl group at the 3-position.
  • Key Features: Similar to Ethyl Benzylidenecyanoacetate but with a shorter carbon chain. The phenyl group increases lipophilicity, favoring applications in hydrophobic reaction environments .
  • Applications : Intermediate in synthesizing fluorescent dyes and bioactive molecules .

Isotopic Variants

(E/Z)-2-Propyl-2-pentenoic Acid Methyl Ester-d3

  • Molecular Formula : C₈H₁₁D₃O₂
  • Substituents : Propyl group and deuterated methyl ester.
  • Key Features : Structural isomer of the target compound, with a propyl substituent instead of methyl. Deuterated for metabolic studies in lipid metabolism research .
  • Applications : Used in tracing fatty acid biosynthesis pathways .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications
(E/Z)-2-Cyano-3-methyl-2-pentenoic Acid Ethyl Ester-d3 C₉H₁₀D₃NO₂ Methyl, deuterated ethyl 170.11 Ethosuximide synthesis, metabolic studies
Ethyl Benzylidenecyanoacetate C₁₂H₁₁NO₂ Phenyl 201.22 Dye synthesis, heterocyclic chemistry
Ethyl 3-(methylamino)-2-butenoate C₇H₁₁NO₂ Methylamino 141.17 Antiviral/antimalarial intermediates
Ethyl 2-cyano-3-ethoxyacrylate C₈H₁₁NO₄ Ethoxy 185.18 Agrochemical/polymer synthesis
Ethyl 2-Cyano-3-phenyl-2-butenoate C₁₃H₁₃NO₂ Phenyl 215.25 Fluorescent dyes, bioactive molecules

Key Research Findings

Deuterated Advantages: The deuterium in “this compound” reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as observed in isotopic tracer studies .

Reactivity Trends: Ethyl 2-cyano-3-ethoxyacrylate exhibits 50% faster reaction kinetics in Knoevenagel condensations than its methyl-substituted counterpart due to enhanced electron withdrawal .

Pharmacokinetic Utility : Deuterated esters like the target compound improve the half-life of Ethosuximide by 20% in preclinical models, highlighting their role in drug development .

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